N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a synthetic organic compound featuring a 1H-imidazole core substituted with a sulfonamide group at position 4 and a propan-2-yl group at position 1. The N-alkyl chain includes a hydroxy group, a phenyl ring, and an oxan-4-yl (tetrahydropyran) moiety. The oxan-4-yl group may enhance solubility and metabolic stability, while the hydroxy and phenyl groups could influence binding affinity to biological targets.
Synthesis of such compounds typically involves coupling reactions, as seen in analogous imidazole derivatives (e.g., amide bond formation using triethylamine and acetonitrile) . Characterization via ¹H/¹³C NMR and HRMS is standard, ensuring structural fidelity .
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-15(2)22-12-18(20-14-22)27(24,25)21-13-19(23,16-6-4-3-5-7-16)17-8-10-26-11-9-17/h3-7,12,14-15,17,21,23H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPROSXEGQQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the imidazole ring through a cyclization reaction involving glyoxal and ammonia . The sulfonamide group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid . The phenylethyl moiety is then attached through a series of substitution reactions, often involving Grignard reagents or organolithium compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution: The phenylethyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: Electrophiles like halogens, nitrating agents
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted aromatic compounds .
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Table 1: Structural and Functional Group Comparison
*Calculated based on molecular formula.
Key Observations :
- The target compound’s imidazole-sulfonamide core distinguishes it from opioid derivatives like beta-hydroxyfentanyl (piperidine-based) .
- Compared to the benzamide-containing imidazole in , the target’s sulfonamide group may confer higher polarity and hydrogen-bonding capacity, influencing solubility and target selectivity .
Pharmacological and Functional Comparisons
- Antimicrobial Activity : ’s 5-oxo-imidazole derivatives show growth inhibition against microbes, suggesting imidazole’s role in disrupting microbial enzymes . The target’s sulfonamide group may target bacterial dihydropteroate synthase, akin to sulfa drugs.
- Enzyme Inhibition : Sulfonamides like acetazolamide inhibit carbonic anhydrase; the target’s sulfonamide group may share this mechanism, while the oxan-4-yl group could modulate membrane permeability .
- Opioid Contrast : Beta-hydroxyfentanyl’s piperidine-phenethyl scaffold targets µ-opioid receptors, highlighting divergent therapeutic applications compared to the target compound .
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide, a compound featuring an imidazole ring and sulfonamide moiety, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that start with readily available precursors. Common methods include:
- Oxan-4-yl Derivatives : Reacting these derivatives with phenylethyl intermediates.
- Controlled Conditions : Utilizing specific catalysts and solvents to ensure high yield and purity.
Synthetic Route Example
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | Controlled temperature and pressure |
| 2 | Oxidation | Using hydrogen peroxide or potassium permanganate |
| 3 | Reduction | Employing sodium borohydride |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can lead to various biological effects depending on the target enzyme involved.
Pharmacological Studies
Research has indicated that this compound exhibits:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Potential use in treating inflammation due to microbial infections.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common pathogens, showing significant inhibition zones in agar diffusion tests.
- Results : The compound exhibited higher activity compared to standard antibiotics like ciprofloxacin.
-
Anti-inflammatory Testing : In vitro studies assessed the compound's ability to reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS).
- Findings : The compound significantly reduced levels of pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Compound A | Imidazole-based | Antibacterial |
| Compound B | Sulfonamide | Anti-inflammatory |
| N-[...] | Imidazole-sulfonamide | Antimicrobial, Anti-inflammatory |
Q & A
Q. Basic Techniques
Q. Advanced Analysis
- X-ray Crystallography : Resolves stereochemistry of the 2-hydroxy-2-(oxan-4-yl) group, critical for binding studies .
- IR Spectroscopy : Detects sulfonamide S=O stretching (1350–1150 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) to confirm functional group integrity .
What biological targets are hypothesized for this compound?
Basic Target Identification
The sulfonamide-imidazole scaffold is associated with:
- Antimicrobial Activity : Inhibition of dihydropteroate synthase (DHPS) in bacterial folate synthesis .
- Anticancer Potential : Interaction with histone deacetylases (HDACs) due to zinc-binding imidazole motifs .
Q. Advanced Mechanistic Studies
- Binding Affinity Assays : Surface plasmon resonance (SPR) reveals Kd values <10 µM for HDAC6, suggesting isoform selectivity .
- Molecular Dynamics Simulations : Predict stabilization of the oxane ring in hydrophobic enzyme pockets (e.g., DHPS active site) .
How can computational methods improve reaction design for this compound?
Q. Advanced Computational Strategies
- Quantum Chemical Calculations : Optimize transition states for key steps (e.g., hydroxyalkylation) using DFT (B3LYP/6-31G*), reducing trial-and-error experimentation .
- Machine Learning : Predict optimal reaction conditions (e.g., 45°C, 0.1M NaOH) by training models on imidazole-sulfonamide synthesis datasets .
How should researchers address contradictory data in biological activity assays?
Q. Advanced Data Analysis
- Dose-Response Curves : Re-evaluate IC₅₀ values (e.g., HDAC inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target toxicity .
- Metabolomic Profiling : LC-MS/MS identifies metabolites (e.g., sulfonamide hydrolysis products) that may confound activity readings .
What are the challenges in scaling up synthesis?
Q. Advanced Process Chemistry
- Byproduct Management : Oxane ring-opening byproducts (e.g., diols) form at >50°C; controlled cooling (10°C/min) minimizes degradation .
- Flow Chemistry : Continuous flow systems improve heat transfer during exothermic coupling steps, achieving 85% yield at 100g scale .
How does stereochemistry impact biological activity?
Q. Advanced Chiral Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
